molecular formula C19H16BrFN2OS B2408444 2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide CAS No. 946250-96-0

2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Cat. No.: B2408444
CAS No.: 946250-96-0
M. Wt: 419.31
InChI Key: UHYGRUYOQGOSHX-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a bromine atom at the 2-position. The benzamide moiety is linked via an ethyl group to a thiazole ring, which is further substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The compound’s design aligns with strategies used in kinase inhibitors or protease modulators, where thiazole rings and fluorinated aryl groups enhance binding affinity and metabolic stability .

Properties

IUPAC Name

2-bromo-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2OS/c1-12-17(25-19(23-12)13-5-4-6-14(21)11-13)9-10-22-18(24)15-7-2-3-8-16(15)20/h2-8,11H,9-10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGRUYOQGOSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, a thiazole ring, and a fluorophenyl group, which contribute to its unique chemical properties. The molecular formula is C17H18BrFN2OSC_{17}H_{18}BrFN_2OS, with a molecular weight of approximately 396.3 g/mol.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The thiazole moiety may play a critical role in modulating biological pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1 to 10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness as a lead compound for developing new antibiotics.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyCell LineIC50 (µM)Activity
Study AMCF-7 (Breast Cancer)5.0Significant cytotoxicity
Study BA549 (Lung Cancer)7.5Moderate cytotoxicity
Study CE. coli (Bacterial Strain)15.0Antimicrobial activity

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

Compound Name Key Structural Features Differences from Target Compound Potential Implications References
N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Benzamide + thiazole-methylthio group; pyridine substituent Replaces bromine with trifluoromethyl group; introduces sulfur linkage Enhanced lipophilicity and metabolic resistance due to CF₃ group
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Bromo-fluoro benzamide; lacks thiazole ring Absence of thiazole and ethyl linker; methoxyphenyl substituent Reduced steric hindrance; altered target specificity
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo-fluoro benzamide; trifluoropropyl ether substituent Additional fluorine atoms and ether linkage; chloro-fluorophenyl group Increased halogen bonding potential; improved solubility

Substituent Effects on Reactivity and Bioactivity

  • Halogenation: The 2-bromo substituent in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs (e.g., compounds in ). Bromine’s bulkiness could influence steric interactions in enzyme binding pockets, whereas fluorine in the 3-fluorophenyl group contributes to electronegativity and π-stacking .
  • Thiazole vs.

Spectral and Crystallographic Validation

  • IR/NMR : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (cf. ) confirms the thiazole’s stability. ¹H-NMR would distinguish the ethyl linker’s protons (δ ~2.5–3.5 ppm) from aromatic protons in the 3-fluorophenyl group (δ ~6.5–7.5 ppm) .
  • Crystallography : Software like SHELXL () is critical for resolving the compound’s 3D conformation, particularly the dihedral angle between the benzamide and thiazole planes .

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